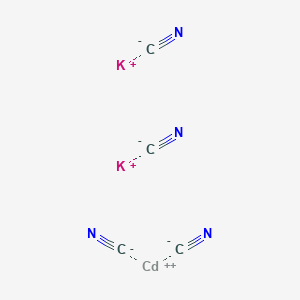

Dipotassium;cadmium(2+);tetracyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

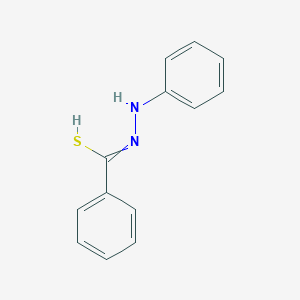

The synthesis of cadmium cyanide complexes often involves reactions of cadmium(II) salts with cyanide sources in the presence of coordinating ligands or solvents. For instance, cadmium(II) complexes with heterocyclic thiones are prepared by reacting cadmium(II) cyanide with various thiones, indicating a method for synthesizing complexes similar to "Dipotassium;cadmium(2+);tetracyanide" under specific conditions (Isab, Wazeer, & Ashraf, 2009).

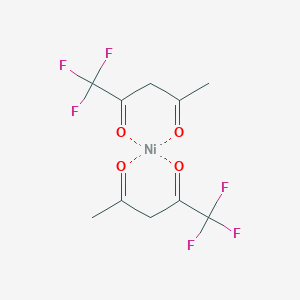

Molecular Structure Analysis

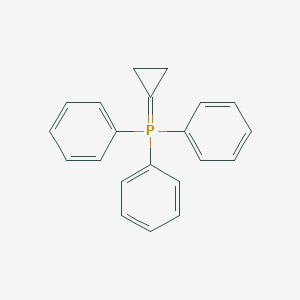

Cadmium cyanide complexes often exhibit diverse molecular structures, determined by the coordination environment of the cadmium(II) ion and the ligands involved. For example, cadmium complexes containing discrete tetrakis-(carboxylato)-bridged dimetal cores demonstrate the versatility in cadmium coordination chemistry, suggesting the potential structural diversity of "Dipotassium;cadmium(2+);tetracyanide" as well (Li & Mak, 1995).

Chemical Reactions and Properties

Cadmium cyanide complexes with heterocyclic thiones show that sulfur coordination to cadmium(II) influences the chemical reactivity and properties of these complexes. This suggests that "Dipotassium;cadmium(2+);tetracyanide" may also exhibit unique reactivity patterns and chemical properties based on its cyanide and cadmium content (Isab, Wazeer, & Ashraf, 2009).

Aplicaciones Científicas De Investigación

Environmental Remediation

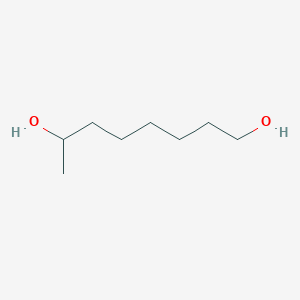

Phosphate application can reduce cadmium extractability and uptake by plants in contaminated soils. Dipotassium phosphate (K2HPO4) has been shown to significantly decrease cadmium concentrations in rice when used as a fertilizer in cadmium-contaminated paddy soil, suggesting a potential application in environmental remediation and agricultural management to reduce heavy metal uptake by crops (Lee et al., 2016).

Chemical Sensing and Detection

Cadmium(II) complexes have been explored for their structural and application properties, including as sensors for cadmium ions in environmental and health product samples. A study demonstrated the use of tetrakis(4-nitrophenyl)porphyrin as a highly selective fluorescent probe for monitoring cadmium ions, showcasing the potential of cadmium-related compounds in the development of sensitive detection methods for toxic metals (Khani et al., 2016).

Material Science

Research on cadmium-containing compounds extends to material science, where cadmium sulphide thin films have been explored for their utility in solid-state devices like photoconductive and solar cells. A simple, low-cost method for depositing cadmium sulphide thin films by the dip technique has been reported, indicating the role of cadmium compounds in advancing materials for electronic applications (Karanjai & Dasgupta, 1986).

Analytical Chemistry

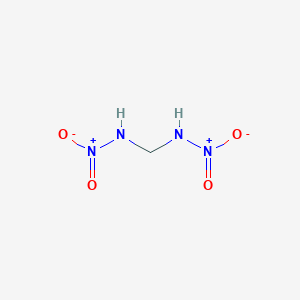

Cadmium complexes have been utilized in analytical chemistry for the spectrophotometric determination of cadmium, highlighting their importance in developing methods for the precise measurement of metal ions in various samples. For example, a solvent extraction and spectrophotometric determination method using 2, 2'-dipyridyl-2-quinolylhydrazone for cadmium has been reported, underscoring the utility of cadmium compounds in analytical methodologies (Otomo et al., 1982).

Safety And Hazards

Propiedades

IUPAC Name |

dipotassium;cadmium(2+);tetracyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFARPFBUUDQLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CdK2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium;cadmium(2+);tetracyanide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.